Zimeldine-d6
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Overview
Description
Zimeldine-d6 is a serotonin uptake inhibitor and is used as an antidepressant . It is a biochemical used for proteomics research . The molecular formula of Zimeldine-d6 is C16H11D6BrN2 and it has a molecular weight of 323.26 .
Molecular Structure Analysis
Zimeldine-d6 has a molecular formula of C16H11D6BrN2 . It is structurally different from other antidepressants . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Zimeldine-d6 has a molecular weight of 323.26 . The parent compound, Zimelidine, has a molar mass of 317.230 g·mol−1 . Further physical and chemical properties would require specific experimental measurements or computational predictions.properties
IUPAC Name |
3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPVKRFBIWMSX-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine |
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